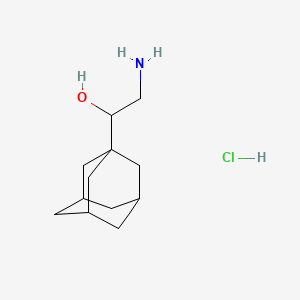![molecular formula C9H9N5O2 B6145075 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid CAS No. 1179798-33-4](/img/no-structure.png)
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid, also known as 6-MAPC, is a pyrazolopyridazine derivative that has been used in a variety of scientific research applications. 6-MAPC has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects.
Applications De Recherche Scientifique
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects. 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been used to study the effects of the endocannabinoid system on pain, anxiety, and other conditions. It has also been used to study the effects of the endocannabinoid system on cancer cells and to investigate the role of endocannabinoid system in the regulation of appetite.
Mécanisme D'action
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid acts as an agonist of the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This binding triggers a cascade of biochemical and physiological effects, including the activation of G proteins and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, reduce anxiety, and modulate mood. It has also been shown to have anti-cancer effects, reduce appetite, and decrease the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid in lab experiments include its high potency, its ability to bind to the CB1 and CB2 receptors, and its ability to induce a variety of biochemical and physiological effects. The main limitation of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is that it is not approved for human use, so it must be used with caution in lab experiments.
Orientations Futures
Future research on 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid could focus on its potential use as a therapeutic agent, its effects on other diseases and conditions, and its potential interactions with other drugs. Additionally, research could focus on the potential use of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid as a tool to study the endocannabinoid system and its role in various physiological processes. Finally, research could focus on the development of new derivatives of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid that are more potent and selective for the CB1 and CB2 receptors.
Méthodes De Synthèse
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is synthesized in a two-step process. In the first step, the pyrazolopyridazine derivative is formed by the reaction of 1-methyl-1H-pyrazol-4-amine with 3-chloro-2-hydroxy-pyridine. In the second step, the carboxylic acid group is introduced by reacting the pyrazolopyridazine derivative with ethyl chloroformate and triethylamine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid involves the reaction of 4-amino-3-nitropyridazine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting intermediate.", "Starting Materials": [ "4-amino-3-nitropyridazine", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-amino-3-nitropyridazine is reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in ethanol and water to form 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid intermediate.", "Step 2: The nitro group in the intermediate is reduced using sodium borohydride in ethanol and water to form the corresponding amine intermediate.", "Step 3: The amine intermediate is hydrolyzed using hydrochloric acid and sodium hydroxide to form the final product, 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid." ] } | |
Numéro CAS |
1179798-33-4 |
Nom du produit |
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid |
Formule moléculaire |
C9H9N5O2 |
Poids moléculaire |
219.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



